molecular formula C17H21N3O2S B2762225 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1448073-92-4

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea

Cat. No.: B2762225
CAS No.: 1448073-92-4
M. Wt: 331.43
InChI Key: HAPIQWAEPSZYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methoxy group, a phenyl ring, and a thiophene ring connected through a urea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of 4-(4-Methoxypiperidin-1-yl)aniline: This intermediate is synthesized by reacting 4-methoxypiperidine with aniline under specific conditions.

    Coupling with Thiophene-2-carbonyl Chloride: The intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Reagents like halides or nucleophiles can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.

    1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(pyridin-2-yl)urea: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-22-15-8-10-20(11-9-15)14-6-4-13(5-7-14)18-17(21)19-16-3-2-12-23-16/h2-7,12,15H,8-11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPIQWAEPSZYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.